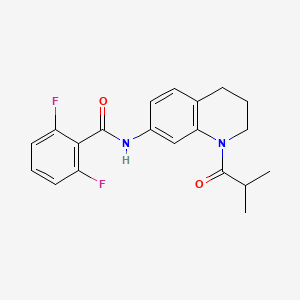

2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound with the molecular formula C20H20F2N2O21. It is available for purchase from various chemical suppliers21.

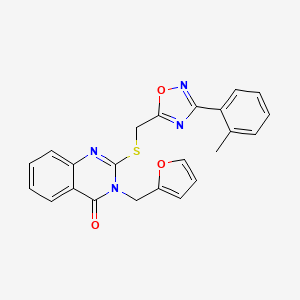

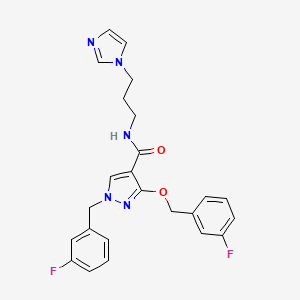

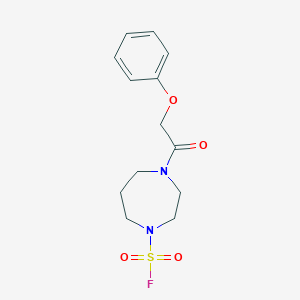

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H20F2N2O21. However, the specific structural details or 3D conformation are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. Further research or experimental data would be needed to provide a comprehensive analysis of its reactivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results1.

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research surrounding compounds like 2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide often focuses on their synthesis and chemical properties. For instance, studies have explored the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides, which can proceed at room temperature using oxygen from air as an oxidant, indicating a potential synthetic route involving similar compounds (Grigorjeva & Daugulis, 2014). Additionally, rhodium-catalyzed coupling of benzamides with difluorovinyl tosylate for the synthesis of fluorinated heterocycles highlights the importance of such compounds in creating valuable chemical structures (Wu et al., 2017).

Fluorescent Labeling and Imaging

Certain derivatives related to 2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been studied for their potential in fluorescent labeling and imaging. For example, the synthesis and fluorescence studies of new fluorophores for labeling nucleosides and their application in hybridization of oligodeoxyribonucleotides demonstrate the utility of such compounds in biochemical research (Singh & Singh, 2007).

Medicinal Chemistry and Drug Discovery

The application of related compounds in medicinal chemistry, particularly in the development of ligands for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET), suggests potential therapeutic and diagnostic uses. The synthesis and evaluation of fluorine-containing benzamide analogs for PET imaging underscore the relevance of such research in understanding and treating diseases (Tu et al., 2007).

Catalysis and Synthetic Applications

The exploration of catalytic methods for the synthesis of complex structures, such as the palladium-catalyzed, enantioselective formal cycloaddition between benzyltriflamides and allenes, highlights the role of similar compounds in facilitating novel synthetic pathways. This research provides insight into the construction of enantioenriched isoquinolines, valuable in various chemical syntheses (Vidal, Mascareñas, & Gulías, 2019).

Safety And Hazards

The safety and hazard information for this compound is not available in the search results. It’s always important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions or potential applications for this compound are not specified in the search results. Its utility would likely depend on the results of further research and development4.

Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it would be advisable to consult scientific literature or experts in the field.

properties

IUPAC Name |

2,6-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-10-4-5-13-8-9-14(11-17(13)24)23-19(25)18-15(21)6-3-7-16(18)22/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVDHMRLKEWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)